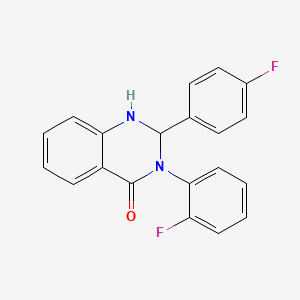![molecular formula C15H15BrN2O5 B11486251 N-[(5-bromofuran-2-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B11486251.png)
N-[(5-bromofuran-2-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromofuran-2-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide is an organic compound that features a brominated furan ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with 3,4-dimethoxyaniline under specific conditions. One common method involves using coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a furanone derivative, while substitution reactions can introduce various functional groups into the furan ring.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The brominated furan ring and the dimethoxyphenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromofuran-2-yl)methyl]-3,4-dimethoxyaniline
- N-[(5-bromofuran-2-yl)methyl]-3,4,5-trimethoxyaniline
Uniqueness
N-[(5-bromofuran-2-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide is unique due to its specific combination of a brominated furan ring and a dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H15BrN2O5 |
|---|---|
Molecular Weight |
383.19 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N'-(3,4-dimethoxyphenyl)oxamide |
InChI |
InChI=1S/C15H15BrN2O5/c1-21-11-5-3-9(7-12(11)22-2)18-15(20)14(19)17-8-10-4-6-13(16)23-10/h3-7H,8H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
ATRZLTAYOVVGHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11486169.png)
![N-[1-(Benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B11486172.png)
![2-amino-7-(3-bromo-4-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11486173.png)
![3,4-dimethoxy-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11486176.png)
![2-[4-(Pentafluoroethyl)-6-(trifluoromethyl)pyrimidin-2-yl]phenol](/img/structure/B11486177.png)
![3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11486183.png)
![2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11486189.png)


![6-(2-chlorobenzyl)-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11486214.png)

![7-Chloro-4-[4-(3,4,5-triethoxybenzoyl)piperazin-1-YL]quinoline](/img/structure/B11486225.png)

![1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B11486233.png)
